molecular formula C21H20FN5O2S B2746449 1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea CAS No. 941880-46-2

1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2746449
CAS No.: 941880-46-2
M. Wt: 425.48
InChI Key: CLHAGAMDDRGREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a piperazine ring, a thiazole ring, and a phenylurea moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenylpiperazine with a thiazole derivative, followed by the introduction of a phenylurea group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or halogenating agents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring can interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The phenylurea moiety can further stabilize these interactions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: A structurally similar compound with potential biological activities.

    tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another piperazine derivative with different functional groups.

Uniqueness

1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is unique due to its combination of a fluorophenyl group, piperazine ring, thiazole ring, and phenylurea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2S/c22-15-6-8-17(9-7-15)26-10-12-27(13-11-26)19(28)18-14-30-21(24-18)25-20(29)23-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHAGAMDDRGREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.